2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic boron compound. It is commonly used as a reagent in organic synthesis, particularly in metal-catalyzed reactions such as Suzuki coupling reactions. This compound is known for its stability and solubility in various organic solvents, making it a valuable tool in chemical research and industrial applications .
Preparation Methods
The synthesis of 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step reaction process. One common method includes the protection of phenylboronic acid, followed by the reaction of ethylene glycol with bromobutane and iodoethane . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Chemical Reactions Analysis
2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxyethoxy group can be replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules, although specific applications in these fields are less documented.
Mechanism of Action
The mechanism of action of 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a reagent in coupling reactions. In Suzuki coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the transfer of the phenyl group to the halide reactant in the presence of a palladium catalyst . The molecular targets and pathways involved are specific to the type of reaction and the reactants used.
Comparison with Similar Compounds
Similar compounds to 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
4-(2-Butoxyethoxy)phenylboronic acid: Another boron-containing compound used in similar coupling reactions.
2-Butoxyethanol: A glycol ether with different applications, primarily as a solvent.
Ethylene glycol derivatives: Compounds like 2-methoxyethanol and 2-ethoxyethanol, which are used as solvents and in various chemical reactions.
The uniqueness of this compound lies in its specific structure that combines the properties of boronic acids and glycol ethers, making it versatile in both organic synthesis and industrial applications.
Properties
IUPAC Name |
2-[4-(2-butoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO4/c1-6-7-12-20-13-14-21-16-10-8-15(9-11-16)19-22-17(2,3)18(4,5)23-19/h8-11H,6-7,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGUTXCXVFZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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